Cas no 1804709-84-9 (2-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile)

2-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile
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- インチ: 1S/C10H7F6N3O/c11-9(12,13)6-3-5(1-2-17)8(19-7(6)4-18)20-10(14,15)16/h3H,1,4,18H2
- InChIKey: ZTZMIIOZDYTFAO-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(CC#N)=C(N=C1CN)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 373
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 71.9
2-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029081317-1g |
2-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile |
1804709-84-9 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile 関連文献
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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2-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrileに関する追加情報
Introduction to 2-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile (CAS No. 1804709-84-9)
2-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile, also known by its CAS number 1804709-84-9, is a highly specialized organic compound with significant applications in the field of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which includes a pyridine ring substituted with trifluoromethoxy, trifluoromethyl, and acetonitrile groups, along with an aminomethyl substituent. The combination of these functional groups makes it a versatile molecule with potential for various biological activities.
The synthesis of this compound involves a series of carefully designed organic reactions, including nucleophilic substitutions, Friedel-Crafts acylations, and acetonitrile group introductions. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for research and development purposes. The use of trifluoromethoxy and trifluoromethyl groups in the structure is particularly noteworthy, as these substituents are known to enhance the stability and bioavailability of drug candidates due to their electron-withdrawing effects.
In terms of biological activity, 2-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile has shown promising results in preclinical studies targeting various disease states. For instance, recent research has highlighted its potential as an inhibitor of certain kinases involved in cancer progression. The acetonitrile group at the 5-position of the pyridine ring plays a critical role in modulating the molecule's pharmacokinetic properties, ensuring optimal absorption and distribution within the body.
The presence of an aminomethyl group further enhances the compound's versatility by providing a site for potential post-synthesis modifications or conjugations. This feature is particularly valuable in drug design, where functional groups can be introduced to improve targeting or delivery mechanisms. Additionally, the trifluorinated substituents contribute to the molecule's lipophilicity, which is essential for crossing biological membranes and reaching intracellular targets.
From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided detailed insights into its structural integrity and purity, which are crucial for ensuring consistent performance in biological assays. Furthermore, computational modeling has been employed to predict its binding affinities to various protein targets, aiding in the rational design of analogs with improved efficacy.
In conclusion, CAS No. 1804709-84-9, or 2-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetonitrile, represents a cutting-edge molecule with significant potential in therapeutic development. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a valuable tool in the ongoing quest for innovative medicinal agents.
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